molecular formula C9H17NO2 B2392979 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol CAS No. 2305255-21-2

8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol

Cat. No. B2392979
CAS RN: 2305255-21-2
M. Wt: 171.24
InChI Key: JXAVEFFTHCFRPE-UHFFFAOYSA-N
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Description

8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol, also known as OA-3, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. OA-3 is a spirocyclic compound that contains a nitrogen and oxygen atom in its structure. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol is not fully understood. However, studies have shown that the compound interacts with various enzymes and proteins in the body, leading to its biological effects. This compound has been found to inhibit the activity of certain enzymes, such as HIV-1 protease and MMP-2, which are involved in disease processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. This compound has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound has been shown to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. This compound is also soluble in water and organic solvents, making it easy to work with in different experimental conditions. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol has potential applications in various fields, and future research could focus on exploring its potential as a therapeutic agent. Further studies could investigate the compound's mechanism of action and identify its molecular targets. Additionally, research could focus on developing new synthetic methods for this compound and exploring its potential as a chiral auxiliary in asymmetric synthesis. Finally, this compound could be studied for its potential as a ligand for metal ion sensors, which could have applications in environmental monitoring and industrial processes.
Conclusion:
This compound is a spirocyclic compound that has been studied extensively for its potential applications in various fields. The compound has been synthesized using different methods and has been shown to exhibit anticancer, antiviral, and antibacterial properties. This compound has also been studied for its potential use as a ligand for metal ion sensors and as a chiral auxiliary in asymmetric synthesis. Although the compound's mechanism of action is not fully understood, further research could explore its potential as a therapeutic agent and identify its molecular targets.

Synthesis Methods

The synthesis of 8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol has been achieved using different methods, including the reaction of 3-chloro-2-hydroxypropylamine with 1,2-epoxyoctane and the reaction of 3-chloro-2-hydroxypropylamine with 1,2-epoxydecane. These methods have been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit anticancer, antiviral, and antibacterial properties. This compound has also been studied for its potential use as a ligand for metal ion sensors and as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-7-8-5-9(10-6-8)1-3-12-4-2-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAVEFFTHCFRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2305255-21-2
Record name {8-oxa-1-azaspiro[4.5]decan-3-yl}methanol
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